

An In-depth Technical Guide to 5-Bromo-2-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-Bromo-2-(cyclopropylmethoxy)pyridine
Cat. No.:	B1288954

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential applications of **5-Bromo-2-(cyclopropylmethoxy)pyridine**, a key building block in medicinal chemistry and drug discovery.

Core Compound Data

5-Bromo-2-(cyclopropylmethoxy)pyridine is a halogenated pyridine derivative. Its structural features, particularly the presence of a bromine atom and a cyclopropylmethoxy group, make it a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients.

A summary of its key quantitative data is presented in the table below.

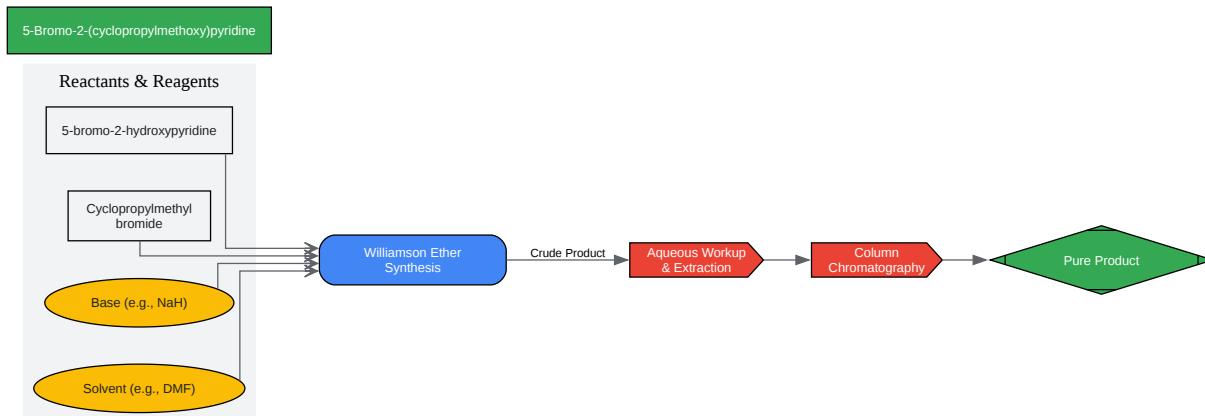
Property	Value	References
Molecular Formula	C ₉ H ₁₀ BrNO	[1] [2] [3]
Molecular Weight	228.1 g/mol	[1]
Alternate Molecular Weight	228.09 g/mol	[2]
CAS Number	494772-02-0	[1] [3]
IUPAC Name	5-bromo-2-(cyclopropylmethoxy)pyridine	[3] [4]
Purity	Typically ≥98%	[1] [4]

Experimental Protocols

Proposed Synthesis via Williamson Ether Synthesis

A common and effective method for the preparation of ethers such as **5-Bromo-2-(cyclopropylmethoxy)pyridine** is the Williamson ether synthesis.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the synthesis would proceed by reacting 5-bromo-2-hydroxypyridine with cyclopropylmethyl bromide in the presence of a suitable base.

Materials:


- 5-bromo-2-hydroxypyridine
- Cyclopropylmethyl bromide
- A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))
- Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile (ACN))
- Reagents for workup and purification (e.g., water, ethyl acetate, brine, magnesium sulfate, silica gel)

Procedure:

- **Alkoxide Formation:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-hydroxypyridine in the chosen anhydrous solvent.
- Add the base portion-wise to the solution at room temperature. If using sodium hydride, the reaction will generate hydrogen gas, which should be safely vented. Stir the mixture until the deprotonation is complete, forming the corresponding pyridin-2-olate.
- **Nucleophilic Substitution:** To the freshly prepared alkoxide solution, add cyclopropylmethyl bromide dropwise.
- Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
- Extract the aqueous layer with an organic solvent like ethyl acetate.
- Combine the organic layers, wash with brine, and then dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude **5-Bromo-2-(cyclopropylmethoxy)pyridine** using column chromatography on silica gel to yield the final, pure product.

Visualized Workflow

The following diagram illustrates the proposed Williamson ether synthesis for **5-Bromo-2-(cyclopropylmethoxy)pyridine**.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **5-Bromo-2-(cyclopropylmethoxy)pyridine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. 5-bromo-2-(cyclopropylmethoxy)pyridine | 494772-02-0 [chemicalbook.com]
- 3. pschemicals.com [pschemicals.com]
- 4. bocsci.com [bocsci.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Khan Academy [khanacademy.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-2-(cyclopropylmethoxy)pyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1288954#5-bromo-2-cyclopropylmethoxy-pyridine-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com